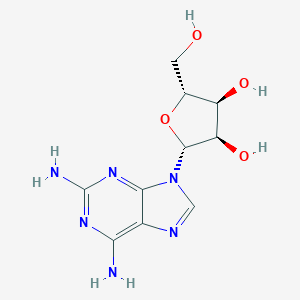

2-Aminoadenosine

Descripción general

Descripción

2-Aminoadenosine (2-AA) is a modified nucleoside analogue of adenosine, distinguished by the substitution of an amino group (-NH₂) at the C2 position of the adenine base. This structural modification significantly alters its biochemical properties, including enhanced base-pairing stability in nucleic acid duplexes. 2-AA forms three hydrogen bonds of the Watson-Crick type with thymidine (T) or uridine (U), stabilizing DNA/RNA hybrid structures . This property makes it valuable in molecular biology for designing probes and studying hybridization dynamics. Additionally, 2-AA serves as a precursor in the synthesis of other modified nucleosides, such as 2'-deoxy-2-fluoroadenosine and methylated guanosine derivatives, highlighting its versatility in chemical and enzymatic applications .

Mecanismo De Acción

Target of Action

2-Aminoadenosine is an adenosine analog . .

Mode of Action

As an adenosine analog, it may interact with adenosine receptors and influence their activity . .

Biochemical Pathways

It’s been found that this compound can be deaminated by adenosine deaminase , which suggests it may be involved in the purine metabolism pathway.

Result of Action

As an adenosine analog, it may have similar effects to adenosine, which is known to act as a smooth muscle vasodilator and has been shown to inhibit cancer progression . .

Análisis Bioquímico

Biochemical Properties

2-Aminoadenosine interacts with various biomolecules in biochemical reactions. The presence of the additional amino group in this compound allows it to form three hydrogen bonds, enhancing the stability of the double helix .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that this compound is a part of purine metabolism, and it may interact with various enzymes or cofactors within this pathway .

Actividad Biológica

2-Aminoadenosine (2-AD) is a purine nucleoside derivative that has garnered attention due to its unique biological properties and potential therapeutic applications. This article reviews the biological activity of 2-AD, focusing on its structural characteristics, mechanisms of action, and implications in various biological contexts.

Structural Characteristics

This compound is chemically defined as 2-amino-6-(hydroxymethyl)purine riboside. Its structure allows it to participate in hydrogen bonding and base pairing similar to adenosine, but with enhanced affinity for certain nucleobases. For instance, it exhibits increased binding to uridine compared to adenosine, which may enhance its effectiveness in antisense applications .

The biological activity of 2-AD can be attributed to several mechanisms:

- Base Pairing Properties : 2-AD can form stable base pairs with thymine, which is particularly significant in the context of certain viral and bacterial DNA systems where it replaces adenine. This substitution can lead to altered melting temperatures and increased resistance to endonuclease activity, making it a valuable tool for genetic engineering .

- Readthrough Activity : Research indicates that 2-AD can promote readthrough of UGA nonsense mutations in mRNA, leading to the synthesis of full-length functional proteins. This property was demonstrated in studies where 2-AD treatment resulted in significantly increased luciferase activity in cells with UGA mutations, suggesting its potential as a therapeutic agent for genetic disorders caused by nonsense mutations .

- DNA Repair Mechanisms : this compound has been shown to facilitate the repair of DNA lesions, particularly cyclobutane pyrimidine dimers (CPDs), under prebiotic conditions. Its electron-donating properties enhance its role in photoreversal reactions, which are critical for maintaining genomic integrity .

Biological Activities

The diverse biological activities associated with 2-AD include:

- Antisense Applications : Oligodeoxynucleotides containing 2-AD have been developed for use in antisense therapy, demonstrating improved binding affinity and potency against target mRNAs .

- Antiviral Properties : The ability of 2-AD to incorporate into viral genomes may hinder viral replication processes, making it a candidate for antiviral drug development.

- Potential Antitumor Effects : Preliminary studies suggest that modifications involving 2-AD may enhance the efficacy of chemotherapeutic agents by improving their interaction with nucleic acids involved in tumor growth.

Table 1: Summary of Biological Activities of this compound

Case Study: Readthrough Activation

In a study involving Calu-6 cells with UGA nonsense mutations, treatment with 2-AD resulted in a significant increase in luciferase activity compared to controls treated with G418, indicating that 2-AD effectively promotes the synthesis of functional proteins from mutated mRNAs. This finding underscores the therapeutic potential of 2-AD in treating genetic disorders caused by premature stop codons .

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

2-Aminoadenosine serves as a key building block in the synthesis of oligonucleotides. Its incorporation into oligonucleotides enhances hybridization properties, making it valuable for various molecular biology applications.

- Synthesis Process : The synthesis of oligonucleotides containing this compound has been improved through novel processes that allow for efficient incorporation into DNA and RNA strands. This includes the development of phosphoramidite building blocks for automated solid-phase synthesis of RNA .

- Applications : Oligonucleotides with this compound are used as probes, primers, and antisense agents in PCR reactions and other diagnostic applications. They are particularly effective in studies involving hybridization to target mRNA sequences .

Table 1: Applications of Oligonucleotides Containing this compound

| Application | Description |

|---|---|

| PCR Primers | Used to amplify specific DNA sequences with enhanced specificity. |

| Antisense Probes | Deplete specific mRNA targets to study gene function. |

| Diagnostic Tools | Employed in assays for detecting genetic mutations or infections. |

RNA Structure Studies

The modification of RNA with this compound facilitates the study of hydrogen-bond networks and structural dynamics within RNA molecules.

- Research Findings : A comparative study utilized 2-amino-2-deoxyadenosine to investigate self-cleaving ribozymes, shedding light on the structural versus catalytic roles of active-site groups . This research underscores the importance of modified nucleotides in understanding RNA folding and function.

- Case Study : In a study examining riboswitches, the incorporation of this compound allowed researchers to evaluate how modifications affect RNA stability and interaction with ligands .

Therapeutic Applications

The potential therapeutic uses of this compound are being explored, particularly in the context of enhancing cellular processes.

- Microtubule Assembly : Research indicates that this compound-5'-O-triphosphate promotes microtubule assembly in vitro, suggesting its role in cellular structure and function . This property could have implications for drug development targeting cellular dynamics.

- DNA Repair Mechanisms : Substituting adenine with this compound has shown promising results in enhancing DNA repair mechanisms under prebiotic conditions, indicating its potential role in evolutionary biology and synthetic biology applications .

Table 2: Therapeutic Potential of this compound

| Application | Potential Impact |

|---|---|

| Microtubule Dynamics | Enhances assembly, potentially aiding cancer therapies. |

| DNA Repair | Improves efficiency of repair mechanisms in damaged DNA. |

Experimental Techniques

Several experimental techniques utilize this compound in their methodologies:

- Fluorescence Studies : The compound has been employed in fluorescence studies to analyze nucleotide interactions and conformational changes within nucleic acids .

- Postsynthetic Modifications : Recent advancements include postsynthetic strategies that allow for the introduction of this compound into existing oligonucleotide frameworks, expanding its utility in research settings .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Aminoadenosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via iron powder/acetic acid reduction methodologies, which are cost-effective and scalable for laboratory settings. For instance, iron-mediated reduction of nitro or azido intermediates in adenine derivatives has been reported to yield 2-aminopurine analogs . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reducing agents significantly impact product purity. Post-synthesis purification via column chromatography (e.g., silica gel with methanol/chloroform gradients) and characterization using H/C NMR and mass spectrometry are critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy are indispensable. For example, H NMR peaks at δ 8.1–8.3 ppm (purine H-8) and δ 5.8–6.0 ppm (ribose anomeric proton) confirm the nucleoside backbone. UV-Vis spectroscopy (λ~260 nm) and circular dichroism (CD) can further validate electronic transitions and stereochemical properties, particularly in hybridization studies .

Q. What are the stability considerations for this compound in aqueous vs. organic solvents during experimental workflows?

- Methodological Answer : this compound is hygroscopic and prone to hydrolysis in aqueous buffers at neutral or alkaline pH. Stability assays recommend storage in lyophilized form at -20°C and reconstitution in dimethyl sulfoxide (DMSO) for short-term use. In organic solvents like acetonitrile or ethanol, degradation rates decrease significantly, making them preferable for long-term stock solutions .

Advanced Research Questions

Q. How does the incorporation of this compound into DNA/RNA hybrid oligomers affect hybridization thermodynamics and probe design?

- Methodological Answer : Studies show that this compound forms stable base pairs with thymidine (T) in DNA/RNA hybrids, with a ΔTm increase of 2–4°C compared to adenosine. This is attributed to enhanced hydrogen bonding (3 H-bonds vs. 2 in A-T pairs) and reduced steric hindrance. CD spectra reveal altered helical geometries, suggesting applications in designing high-specificity probes for fluorescence in situ hybridization (FISH) .

Q. What strategies resolve contradictions in reported biochemical activities of this compound across different assay systems?

- Methodological Answer : Discrepancies in IC values (e.g., nucleoside transporter inhibition vs. kinase assays) often arise from assay-specific variables like buffer composition (Mg/ATP concentrations) or cell-line variability. Normalizing data to internal controls (e.g., housekeeping genes) and using orthogonal assays (e.g., SPR for binding affinity vs. cell-based uptake assays) can reconcile conflicting results .

Q. How does this compound interact with human concentrative nucleoside transporters (hCNTs), and what structural modifications enhance selectivity?

- Methodological Answer : this compound exhibits moderate affinity for hCNT1/2, with K values ~50–100 µM. Structure-activity relationship (SAR) studies suggest that N-methylation or ribose 3'-OH substitution reduces off-target binding to equilibrative transporters (hENTs). Computational docking models (e.g., AutoDock Vina) predict that the 2-amino group stabilizes interactions with transporter residue Glu343 in hCNT1 .

Q. What role does this compound play in modulating RNA secondary structures, and how can this be leveraged for riboswitch engineering?

- Methodological Answer : In riboswitch aptamers, this compound increases binding specificity for ligands like thiamine pyrophosphate (TPP) by rigidifying loop regions. Thermal denaturation assays (monitored at 260 nm) and SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) mapping reveal stabilized stem-loop motifs. This property is exploitable in synthetic biology for constructing metabolite-responsive gene circuits .

Q. Data Presentation and Contradiction Analysis

Q. How should researchers present contradictory data on this compound’s cytotoxicity in peer-reviewed manuscripts?

- Methodological Answer : Follow a standardized framework:

- Table 1 : Comparative cytotoxicity data (e.g., IC in cancer vs. normal cell lines).

- Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.

- Discussion Section : Attribute variability to factors like cell passage number, serum concentration, or metabolite interference. Cite analogous nucleosides (e.g., 8-Aminoadenosine derivatives) to contextualize mechanisms .

Q. What methodologies are recommended for validating the purity of this compound in kinetic studies?

- Methodological Answer : Employ orthogonal techniques:

Comparación Con Compuestos Similares

2-Thioadenosine and 2-Phenylthioadenosine

- Structural Differences: These compounds feature a sulfur atom replacing the oxygen at the C2 position of adenine. 2-Thioadenosine (10) and 2-phenylthioadenosine (11) are synthesized via nucleophilic substitution reactions using NH₄Cl/NH₄F and phenylthiol, respectively .

- Synthetic Efficiency: Improved yields (56% for 10; 67% for 11) compared to traditional methods (<20% yield for 2-thioadenosine via 5-step synthesis) .

- This makes them candidates for cardiovascular therapeutics .

Adenosine and Deamination Stability

- Enzymatic Stability: 2-AA is resistant to adenosine deaminase (ADA), with a deamination half-life (t₁/₂) of 207 ± 2 s, compared to adenosine’s t₁/₂ of 57 ± 4 s . This stability is critical for therapeutic applications requiring prolonged activity.

- Functional Impact: The amino group at C2 hinders ADA-mediated conversion to inosine, unlike adenosine, which is rapidly deaminated to inosine, a metabolite with distinct receptor interactions .

2'-O-Methylguanosine

- Synthetic Utility: 2-AA serves as a precursor for 2'-O-methylguanosine via regioselective methylation (using SnCl₂ and diazomethane) followed by enzymatic deamination (98% yield with ADA) .

- Comparison with Guanosine: Unlike guanosine, 2'-O-methylguanosine exhibits enhanced ribose methylation, improving RNA stability and nuclease resistance, which is advantageous for antisense oligonucleotide design .

Modified Nucleosides in Expression Profiling

- Signal Enhancement : RNA containing 2-AA increases hybridization signal intensity in microarray studies, contrasting with 5-methyluridine and 5-methylcytidine, which reduce signals .

- Mechanism: The amino group at C2 enhances base-pairing fidelity and duplex stability, improving probe-target interactions .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346570 | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-10-8 | |

| Record name | 2-Aminoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.